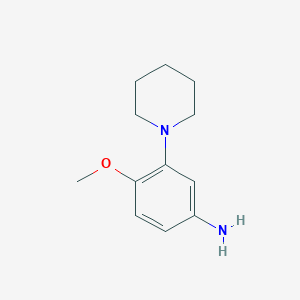

4-Methoxy-3-(piperidin-1-YL)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-6-5-10(13)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKMWKJKWUFIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxy 3 Piperidin 1 Yl Aniline and Its Analogues

Strategies for Constructing the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a foundational step in the synthesis of 4-Methoxy-3-(piperidin-1-YL)aniline and its analogues. Various strategies have been developed, ranging from the reduction of aromatic precursors to complex intramolecular cyclizations.

Hydrogenation and Reduction Approaches

Hydrogenation and reduction methods are among the most direct and widely employed techniques for synthesizing piperidine rings, typically starting from pyridine (B92270) derivatives.

Catalytic hydrogenation is a powerful and common method for the synthesis of piperidines from the corresponding pyridine precursors. researchgate.net This process involves the use of a metal catalyst and a hydrogen source to saturate the aromatic pyridine ring. A variety of catalysts have been investigated, each with specific advantages concerning reactivity and conditions. asianpubs.org

Commonly used catalysts include platinum, palladium, rhodium, nickel, and ruthenium. asianpubs.org For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in a protic solvent like glacial acetic acid, often requiring hydrogen pressures between 50 and 70 bar at room temperature. asianpubs.org Rhodium-on-carbon catalysts have been shown to facilitate hydrogenation at lower atmospheric pressures. asianpubs.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an energy-efficient method, operating at ambient temperature and pressure. nih.govacs.org The choice of catalyst and reaction conditions can be crucial for achieving chemoselectivity, such as reducing the pyridine ring while leaving other functional groups intact. nih.gov

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Solvent | Key Features | Citations |

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | 50-70 bar, Room Temp | Glacial Acetic Acid | Effective for various substituted pyridines. | asianpubs.org |

| Rhodium on Carbon | H₂ Gas | Lower atmospheric pressures | Various | Good for milder condition requirements. | asianpubs.org |

| Rhodium (carbon-supported) | Electrocatalytic | Ambient Temp & Pressure | Aqueous | High energy efficiency; avoids high-pressure H₂. | nih.govacs.org |

| Ruthenium Trichloride (RuCl₃·xH₂O) | Ammonia (B1221849) Borane (B79455) | Not specified | Not specified | Functions as a pre-catalyst for transfer hydrogenation. | organic-chemistry.org |

| γ-Mo₂N | H₂ Gas | Theoretical (DFT study) | N/A | Models stepwise hydrogenation pathway. | cdnsciencepub.com |

Borane-based reagents offer a metal-free alternative for the reduction of pyridines to piperidines. These methods are often valued for their mild conditions and unique selectivity profiles. Ammonia borane (H₃N-BH₃) has emerged as a practical hydrogen source for these transfer hydrogenations. organic-chemistry.org

A notable approach involves a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane, which can furnish various piperidines with good cis-selectivity. organic-chemistry.org The reaction is often catalyzed by boranes like tris(pentafluorophenyl)borane. researchgate.net Another useful reagent is the borane-pyridine complex (BAP), which has been successfully used in the reductive amination of piperidines with various aldehydes, serving as a less toxic replacement for sodium cyanoborohydride (NaCNBH₃). tandfonline.com This method effectively avoids the formation of nitrile impurities that can occur with cyanide-based reducing agents. tandfonline.com

Table 2: Borane Reagents for Piperidine Synthesis

| Borane Reagent | Catalyst | Substrate | Key Features | Citations |

| Ammonia Borane | Tris(pentafluorophenyl)borane | Pyridines | Metal-free; provides good cis-selectivity. | organic-chemistry.orgresearchgate.net |

| Borane-Pyridine (BAP) | None (Reagent) | Aldehydes & Piperidines | Replaces NaCNBH₃ in reductive aminations; avoids nitrile byproducts. | tandfonline.com |

| Boron Ions / Hydrosilanes | None (Reagent) | Substituted Pyridines | Non-metal alternative; diastereoselective reduction. | nih.gov |

Reductive cyclization strategies construct the piperidine ring by forming a new carbon-nitrogen bond within a linear precursor, often coupled with a reduction step. These methods are highly valuable for creating stereochemically complex piperidines.

One such approach is the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This has been used in the stereoselective synthesis of a 2,3,6-trisubstituted piperidine skeleton. nih.gov Another powerful one-pot method involves an organocatalytic direct Mannich reaction followed by reductive cyclization. This formal [4+2] cycloaddition between an N-PMP aldimine and aqueous glutaraldehyde (B144438) can produce 2,3-substituted piperidines with high yields and excellent enantioselectivities. rsc.org Reductive amination of oxo-esters, formed from the Michael addition of acrylates to aliphatic aldehydes, also yields substituted piperidones that can be further reduced to piperidines. youtube.com A patent for the synthesis of 4-(piperidine-3-yl)aniline, a close analogue, describes a reduction of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt using sodium borohydride (B1222165), where the nitro group and the pyridine ring are reduced simultaneously. google.compatsnap.com

Table 3: Reductive Cyclization Approaches

| Precursor Type | Key Reaction | Product Type | Key Features | Citations |

| Conjugated Keto-azide | Intramolecular Reductive Cyclization | 2,3,6-Trisubstituted Piperidine | Stereoselective synthesis from acyclic precursors. | nih.gov |

| N-PMP Aldimine & Glutaraldehyde | Organocatalytic Mannich / Reductive Cyclization | 2,3-Substituted Piperidine | One-pot synthesis with high enantioselectivity. | rsc.org |

| N-allyl-3-(4-nitrophenyl)pyridine salt | Sodium Borohydride Reduction | 4-(piperidin-3-yl)aniline | Simultaneous reduction of nitro group and pyridine ring. | google.compatsnap.com |

| Oxo-esters | Reductive Amination | Substituted Piperidones | Versatile route to piperidone intermediates. | youtube.com |

Intramolecular Cyclization Reactions

Intramolecular cyclizations build the piperidine ring by forming a bond between two atoms within the same molecule, offering precise control over the ring structure.

Radical-mediated cyclizations have become a sophisticated tool for piperidine synthesis. These reactions typically involve the formation of a radical which then attacks an unsaturated moiety within the same molecule to form the cyclic structure. nih.gov For example, polysubstituted piperidines can be prepared via the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org

Various methods can initiate the radical cascade. Triethylborane can serve as a radical initiator for the cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. nih.gov Cobalt(II) catalysts have been used for the intramolecular cyclization of linear amino-aldehydes. nih.gov Another approach involves the formation of an N-radical, often initiated by a copper catalyst, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical that subsequently cyclizes. nih.gov These methods provide access to complex piperidine structures that may be difficult to obtain through other means. nih.govacs.org

Table 4: Radical-Mediated Cyclization Methods for Piperidine Synthesis

| Radical Precursor | Initiator/Catalyst | Reaction Type | Product Feature | Citations |

| 1,6-Enynes | Triethylborane | Radical Cascade | Polysubstituted Alkylidene Piperidines | nih.gov |

| Linear Amino-aldehydes | Cobalt(II) Catalyst | Intramolecular Cyclization | Various Piperidines | nih.gov |

| N-centered Precursors | Copper Catalyst | N-Radical formation / 1,5-HAT | Substituted Piperidines | nih.gov |

| α-bromo-α,β-unsaturated esters | Not specified | 6-exo Cyclization | 2,4,5-Trisubstituted Piperidines | nih.govacs.org |

Acid-Mediated Cyclization Cascades

Acid-mediated cyclization cascades represent a powerful strategy for the construction of heterocyclic rings, such as the piperidine moiety found in this compound. These reactions typically proceed through the formation of a reactive intermediate, such as an iminium ion, which then undergoes an intramolecular nucleophilic attack to form the cyclic system. nih.gov The process often involves a sequence of reactions in a single pot, enhancing synthetic efficiency. nih.gov

In a potential synthetic route towards analogues of this compound, a suitably functionalized aniline (B41778) precursor could undergo an acid-catalyzed cascade. For instance, a precursor bearing a side chain with a terminal amine and a carbonyl group could be induced to cyclize in the presence of an acid catalyst like p-toluenesulfonic acid. The acid would catalyze the formation of an N-acyliminium intermediate, which is then trapped intramolecularly by a nucleophile to forge the piperidine ring. nih.gov The reaction conditions, such as temperature and the specific acid used, play a critical role in directing the reaction pathway and influencing the yield of the desired heterocyclic product. nih.gov

Table 1: Representative Conditions for Acid-Catalyzed Cyclization

| Catalyst | Solvent | Temperature | Application | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | 80-110 °C | Synthesis of isoindolobenzoxazinones | nih.gov |

| H₂SO₄ | Water | 110 °C | Synthesis of thiadiazine 1-oxides | acs.org |

Palladium-Catalyzed Intramolecular Amination

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for creating arylamines. nih.govresearchgate.net The intramolecular variant of this reaction is especially useful for constructing nitrogen-containing heterocycles. This method could be applied to synthesize the piperidine ring of the target molecule's analogues by cyclizing a linear amino-halide precursor.

A plausible synthetic precursor would be an N-substituted haloaniline, for example, a derivative of 2-bromo-5-methoxyaniline (B1269708) with a 5-aminopentyl chain attached to the nitrogen. In the presence of a palladium catalyst and a suitable ligand, the terminal amino group would attack the aryl halide carbon, leading to the formation of the piperidine ring directly on the aniline framework. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. This approach offers good functional group tolerance and can be performed under relatively mild conditions. rsc.org

Table 2: Common Catalyst Systems for Palladium-Catalyzed Amination

| Palladium Source | Ligand | Base | Application | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Amination of aryl chlorides/bromides | acs.org |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Intermolecular C-H amination | acs.org |

Intermolecular Cyclization and Annulation Reactions

Dearomative Functionalization of Pyridinium (B92312) Ions

The synthesis of saturated nitrogen heterocycles like piperidine can be efficiently achieved through the dearomatization of stable aromatic precursors such as pyridines. nih.govnih.govacs.org This strategy involves activating the pyridine ring by N-alkylation to form a pyridinium salt, which makes it sufficiently electrophilic to undergo nucleophilic attack. acs.org

For the synthesis of analogues of this compound, a strategy could involve the dearomatization of a pyridinium salt followed by its attachment to the aniline core. For instance, a pyridinium salt could be subjected to nucleophilic addition by an organometallic reagent, followed by reduction of the resulting dihydropyridine. This method allows for the generation of highly functionalized piperidines. mdpi.com A key advantage of this approach is the ability to convert readily available, flat aromatic compounds into complex three-dimensional structures. nih.govacs.org Various methods, including reductive dearomatization and catalytic asymmetric dearomatization, have been developed to control the regioselectivity and stereoselectivity of these transformations. nih.govmdpi.com

Table 3: Methods for Pyridine Dearomatization

| Method | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Reductive Dearomatization | Hydride reagents (e.g., NaBH₄) | Dihydropyridines, Tetrahydropyridines | nih.gov |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard) | Substituted Dihydropyridines | mdpi.com |

| Catalytic Asymmetric Dearomatization | Chiral Copper Hydride Complex | Chiral Piperidines | nih.gov |

Three-Component Reactions for Polycyclic Systems

Three-component reactions are highly efficient processes that allow the construction of complex molecules from three separate starting materials in a single operation. beilstein-journals.org This approach is valuable for building libraries of compounds for medicinal chemistry and materials science. Several three-component strategies can be envisioned for the synthesis of the this compound framework or its analogues.

One such strategy is the Kabachnik-Fields reaction, which combines an aldehyde, an amine, and a phosphite (B83602) to form α-aminophosphonates. mdpi.com A variation could involve the reaction of a 2-alkynylbenzaldehyde, aniline, and a dialkyl phosphite to generate complex aniline derivatives. mdpi.com Another approach involves the reaction of an aniline, an aldehyde, and a cyclic ether, promoted by a TiO₂-(NH₄)₂S₂O₈ system under UV light, to yield substituted amines. ionike.com These methods are characterized by their high atom economy and the ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.orgnih.gov

Table 4: Examples of Three-Component Reactions for Amine Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Diketone, Amine, Acetone | AcOH, Molecular Sieves | meta-Substituted Anilines | beilstein-journals.org |

| Cyclic Ether, Aniline, Aldehyde | TiO₂, (NH₄)₂S₂O₈, UV light | Substituted Amines | ionike.com |

| 2-Alkynylbenzaldehyde, Aniline, Dialkyl Phosphite | T3P® or CuCl | α-Aminophosphonates or Dihydroisoquinolines | mdpi.com |

Functionalization and Derivatization of the Aniline Moiety

Nitro Group Reduction to Amine Functionality

The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis, particularly for the preparation of anilines. acs.orgacs.org In the context of synthesizing this compound, this step is often the final transformation, converting a precursor like 1-(2-methoxy-5-nitrophenyl)piperidine into the desired product. The nitro group serves as a stable and effective precursor to the amine, which might otherwise interfere with earlier synthetic steps due to its nucleophilicity and basicity. masterorganicchemistry.com

A variety of methods are available for this reduction, which can be broadly categorized into catalytic hydrogenation and chemical reduction using metals or hydrides. acs.orgacs.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas, is a very common and clean method. masterorganicchemistry.com Transfer hydrogenation, using hydrogen donors like formic acid or ammonium formate, offers a convenient alternative that avoids the need for high-pressure hydrogen gas. organic-chemistry.org

Chemical reductions often employ metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl). masterorganicchemistry.com These methods are robust and cost-effective. Other reagents like sodium borohydride in the presence of a catalyst or samarium metal can also be used, sometimes offering enhanced chemoselectivity for the reduction of the nitro group in the presence of other reducible functional groups. organic-chemistry.org The choice of method depends on factors such as the presence of other sensitive functional groups in the molecule, reaction scale, and desired selectivity. acs.org

Table 5: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | Clean reaction, high yields | masterorganicchemistry.com |

| Transfer Hydrogenation | Formic acid, Ammonium formate, Pd/C | Mild conditions | Avoids H₂ gas, good functional group tolerance | organic-chemistry.org |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Acidic conditions | Inexpensive, robust | masterorganicchemistry.com |

| Metal-Free Reduction | Tetrahydroxydiboron / Water | Room temperature | Mild, environmentally friendly | organic-chemistry.org |

Chemoselective Alkylation and Substitution Reactions

The structure of this compound presents multiple reactive sites, making chemoselectivity a key challenge in its functionalization. The primary amine, the tertiary amine of the piperidine ring, and the electron-rich aromatic ring are all potential sites for alkylation and substitution.

Recent advancements have focused on tunable reactions that can selectively target one site over others. A notable strategy involves the use of ortho-quinone methides (o-QMs) as alkylating agents for arylamines, catalyzed by pentafluorophenol. acs.org The selectivity of this reaction is remarkably dependent on the solvent used. In a non-polar solvent like toluene, selective N-alkylation of the arylamine is favored. Conversely, switching to a protic solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) promotes regioselective C-alkylation at the para-position relative to the amine. acs.org While not demonstrated specifically on this compound, this methodology offers a powerful tool for controlling the site of alkylation on similar aniline derivatives.

Another approach to selective N-alkylation utilizes heterogeneous catalysts. For instance, a cobalt catalyst supported by a Zr metal-organic framework (UiO-67) has shown significant efficacy for the N-alkylation of aniline derivatives using alcohols as the alkylating agent. rsc.org This method is part of a sustainable catalytic process that produces water as the only byproduct. Furthermore, unique reactivity has been observed in aqueous microdroplets, where a catalyst-free, three-component Mannich-type reaction of indoles resulted in chemoselective N-alkylation, a stark contrast to the C-alkylation products formed in bulk reactions. nih.gov These innovative techniques provide potential pathways for the selective alkylation of the primary amine on the target compound.

Table 1: Representative Chemoselective Alkylation Reactions of Arylamines

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aniline | o-Hydroxybenzyl Alcohol | Pentafluorophenol | Toluene | N-Alkylated Aniline | acs.org |

| Aniline | o-Hydroxybenzyl Alcohol | Pentafluorophenol | HFIP | para-C-Alkylated Aniline | acs.org |

| Aniline | Benzyl Alcohol | Co@UiO-67 | Toluene | N-Alkylated Aniline | rsc.org |

Formation of Amide and Urea (B33335) Derivatives

The primary amino group of this compound is a key functional handle for the synthesis of amide and urea derivatives, which are prevalent motifs in pharmacologically active compounds.

Amide Synthesis: Traditional methods for amide bond formation often require stoichiometric coupling reagents that can be toxic and generate significant waste. rsc.org Modern approaches focus on catalytic and more sustainable alternatives. The use of n-propanephosphonic acid anhydride (B1165640) (T3P) in combination with pyridine enables a mild and efficient method for coupling various acids and amines, including less nucleophilic anilines, with high yields and low epimerization. organic-chemistry.org Other developments include the use of tetramethyl orthosilicate (B98303) (TMOS) for the direct amidation of carboxylic acids with anilines, yielding pure products without extensive purification. organic-chemistry.org

Urea Synthesis: The synthesis of ureas from anilines can be achieved through several routes. The classical approach involves the use of phosgene (B1210022) or its safer, solid equivalent, triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.gov This method typically proceeds by reacting the aniline with the phosgene equivalent to form an isocyanate intermediate, which is then treated with a second amine. To circumvent the toxicity associated with phosgene-based reagents, alternatives like N,N'-carbonyldiimidazole (CDI) are widely used. nih.gov Other methods include reacting anilines with pre-formed isocyanates or using 4-nitrophenyl carbamate (B1207046) intermediates to introduce the urea functionality. ucanr.edu These general strategies are readily applicable for converting this compound into a diverse range of urea derivatives.

Table 2: General Methods for Amide and Urea Synthesis from Anilines

| Derivative | Reagents | Method | Key Features | Reference(s) |

|---|---|---|---|---|

| Amide | Carboxylic Acid, T3P, Pyridine | Coupling Agent | Low epimerization, high yield | organic-chemistry.org |

| Amide | Carboxylic Acid, TMOS | Direct Amidation | High purity, no further purification needed | organic-chemistry.org |

| Urea | Triphosgene, Amine | Isocyanate Formation | Traditional, effective for symmetrical ureas | nih.gov |

| Urea | N,N'-Carbonyldiimidazole (CDI), Amine | Phosgene Substitute | Safer, crystalline solid reagent | nih.gov |

Stereoselective and Regioselective Synthesis

Control of Diastereoselectivity and Enantioselectivity

The synthesis of analogues of this compound with controlled stereochemistry, particularly within the piperidine ring, is crucial for exploring structure-activity relationships. A highly modular and stereoselective synthesis of substituted piperidin-4-ols has been developed. nih.gov This one-pot method proceeds through a sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. The process demonstrates excellent diastereoselectivity in the ring formation step. By starting with a chiral amine, which can be prepared from chiral sulfinyl imines, this approach allows for the enantioselective synthesis of piperidine cores that could be incorporated into analogues of the target compound. nih.gov

Another study focused on the stereoselective activity of 1-propargyl-4-styrylpiperidine analogues found that geometric isomers exhibited distinct biological activities. acs.org The synthesis involved a Wittig reaction that produced a mixture of cis and trans isomers, which were separable by column chromatography, highlighting a method to access and isolate specific stereoisomers. acs.org

Regioselectivity in Cyclization and Functionalization

Regioselectivity is paramount when performing reactions on a multifunctional molecule like this compound, whether it involves functionalizing the existing scaffold or using it as a building block for larger, cyclic structures.

As mentioned previously, the choice of solvent in the pentafluorophenol-catalyzed alkylation of arylamines can switch the regioselectivity between N-alkylation and para-C-alkylation. acs.org This provides a powerful tool for directing functionalization to either the amine or the aromatic ring. In the context of cyclization, a strategy for synthesizing directly amino-functionalized covalent organic frameworks (COFs) with stable benzodiimidazole linkages was achieved through a regioselective one-step cyclization and aromatization process. nih.gov While a different application area, the underlying principles of controlling bond formation in a specific orientation are relevant. Additionally, the vinylogous functionalization of 5-aminopyrazoles has been shown to proceed with high regioselectivity, demonstrating how a distal double bond can act as the nucleophile in a conjugate addition, leading to functionalization at a specific position. beilstein-journals.org

Green Chemistry Considerations in Synthesis

Solvent-Free Reactions and Eco-Friendly Reagents

Modern synthetic chemistry places a strong emphasis on sustainability, favoring methods that reduce or eliminate the use of hazardous solvents and employ environmentally benign reagents.

Solvent-Free Reactions: The synthesis of piperidine derivatives has been achieved under solvent-free conditions. One report describes the reaction of an aromatic aldehyde, a secondary amine, and 1-ethyl-4-hydroxy-6-methylpyridin-2-one at room temperature without any catalyst to produce 4-hydroxy-2-pyridones containing a piperidine moiety. ajchem-a.com Similarly, the synthesis of various heterocyclic compounds, including piperazines, has been accomplished under solvent-free and aerobic conditions, showcasing a move towards more environmentally friendly protocols. x-mol.com

Eco-Friendly Reagents and Solvents: Deep eutectic solvents (DES), such as those formed from glucose-urea or glucose-choline chloride, are emerging as green and effective reaction media. researchgate.netasianpubs.org These solvents have been successfully used in the synthesis of various piperidin-4-one derivatives, offering an environmentally safe alternative to volatile organic solvents. researchgate.netasianpubs.org In the realm of amide synthesis, enzymatic approaches represent a significant green advancement. The use of Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in a green solvent like cyclopentyl methyl ether enables the efficient and direct synthesis of amides from carboxylic acids and amines with high purity and yield, avoiding harsh reagents and intensive purification. nih.gov The direct synthesis of ureas from anilines and carbon dioxide (CO2) is also an area of active research, presenting a highly atom-economical and green pathway to these valuable compounds. researchgate.net

Table 3: Green Chemistry Approaches in Synthesis of Related Scaffolds

| Reaction Type | Conditions | Green Aspect | Reference(s) |

|---|---|---|---|

| Piperidin-4-one Synthesis | Glucose-Urea Deep Eutectic Solvent | Eco-friendly, biodegradable solvent | researchgate.netasianpubs.org |

| Amide Synthesis | Candida antarctica lipase B (CALB) | Biocatalysis, green solvent | nih.gov |

| Polysubstituted Propargylamine Synthesis | Ultrasound irradiation | Energy efficiency, potentially reduced solvent | ajchem-a.com |

| Pyridone Synthesis | Solvent-free, room temperature | No solvent waste, mild conditions | ajchem-a.com |

Computational and Theoretical Chemistry Studies of 4 Methoxy 3 Piperidin 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For 4-Methoxy-3-(piperidin-1-YL)aniline, these methods can provide valuable insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to find the geometry that corresponds to the lowest energy state.

The structure of aniline (B41778) is known to be non-planar, with the amino group slightly out of the plane of the benzene (B151609) ring. The introduction of substituents significantly influences this geometry. The methoxy (B1213986) group at position 4 and the piperidinyl group at position 3, both being electron-donating groups, are expected to cause notable changes in the bond lengths and angles of the aniline core. Based on studies of other substituted anilines, the C-N bond length is anticipated to be slightly elongated compared to unsubstituted aniline due to the electron-donating nature of the substituents. The presence of the bulky piperidinyl group at the meta position would also induce steric effects, likely leading to a more pronounced out-of-plane arrangement of the amino group and distortion of the benzene ring from perfect planarity.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Comparison with Aniline |

| C-N Bond Length | ~1.41 Å | Longer |

| C-O (methoxy) Bond Length | ~1.37 Å | Typical for aryl ethers |

| C-N (piperidine) Bond Length | ~1.40 Å | Typical for aryl amines |

| Amino Group Pyramidalization Angle | > 0° | Increased due to steric hindrance |

Note: These are estimated values based on analogous compounds and require specific DFT calculations for confirmation.

Prediction of Electronic Properties (e.g., Dipole Moment, HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic excitability and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. mdpi.com A smaller gap generally indicates higher reactivity. nih.gov For this compound, both the methoxy and piperidinyl groups are electron-donating, which would be expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy. This would result in a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting that the molecule is relatively reactive. researchgate.net

Table 2: Predicted Electronic Properties for this compound (Illustrative)

| Property | Predicted Value | Significance |

| Dipole Moment | > 2 D | Indicates a polar molecule |

| HOMO Energy | ~ -5.0 eV | Relatively high, indicating electron-donating character |

| LUMO Energy | ~ -0.5 eV | Typical for substituted benzenes |

| HOMO-LUMO Gap | ~ 4.5 eV | Smaller than aniline, suggesting higher reactivity |

Note: These are estimated values based on analogous compounds and require specific DFT calculations for confirmation.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Chemical Shifts: The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-donating methoxy and piperidinyl groups would cause an upfield shift (lower ppm) for the aromatic protons and carbons, particularly those at the ortho and para positions relative to these groups. The protons of the methoxy group would appear as a singlet, while the protons of the piperidine (B6355638) ring would show complex splitting patterns corresponding to their different chemical environments.

Vibrational Frequencies: The calculated IR spectrum would show characteristic vibrational modes. These would include N-H stretching vibrations of the amino group, C-H stretching of the aromatic ring and the piperidine ring, C-O stretching of the methoxy group, and C-N stretching vibrations. These predicted spectra can be a powerful tool for the experimental identification and characterization of the compound.

Molecular Interactions and Reactivity Prediction

Computational methods can also provide deep insights into the intramolecular interactions and the likely sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density between occupied and unoccupied orbitals, which reveals intramolecular charge transfer (ICT) interactions. In this compound, significant ICT is expected from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the benzene ring. Specifically, the lone pair on the amino nitrogen and the oxygen of the methoxy group will delocalize into the π* orbitals of the ring. This delocalization stabilizes the molecule and is a key feature of its electronic structure. The piperidinyl group also contributes to this electron donation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, making these sites susceptible to electrophilic attack. researchgate.net The aromatic ring, enriched by the electron-donating substituents, will also exhibit negative potential, indicating its propensity to undergo electrophilic substitution. Conversely, the hydrogen atoms of the amino group would show positive potential, making them potential sites for hydrogen bonding interactions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Hirshfeld Surface Analysis for Intermolecular Interactions and Packing

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, it provides a detailed picture of how molecules interact with their neighbors.

For this compound, the Hirshfeld surface is generated based on its calculated electron density. The surface is colored according to different properties, most commonly the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The dnorm surface for this compound would be expected to reveal several key interactions:

Hydrogen Bonds: The presence of the aniline -NH2 group and the methoxy -OCH3 group suggests the potential for hydrogen bonding. The Hirshfeld surface would likely show distinct red regions indicating close contacts corresponding to N-H···O or N-H···N interactions, which are crucial in dictating the packing arrangement.

C-H···π Interactions: The interaction between C-H bonds of the piperidine or methoxy groups and the π-system of the aniline ring is another plausible interaction that would be identifiable on the Hirshfeld surface.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The plot of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface) would display distinct spikes and patterns characteristic of different interaction types.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 15.3 |

| N···H/H···N | 8.1 |

| C···C | 1.8 |

| Other | 1.1 |

Note: This data is predictive and based on the expected interactions for a molecule with the given functional groups.

Mechanistic Insights from Computational Modeling

Computational modeling offers a window into the dynamics of chemical reactions, allowing for the exploration of reaction mechanisms that are often difficult to study experimentally.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, key stationary points—reactants, products, intermediates, and transition states—can be identified.

A theoretical study of the nitrosation of the aniline group, for instance, would involve calculating the energies of the reactants (this compound and a nitrosating agent), the Wheland intermediate (the sigma complex), and the final N-nitroso product. The transition state connecting these species would be located, and its structure would reveal the geometry of the molecule at the peak of the energy barrier. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-limiting step. By computationally modeling a reaction with isotopic substitution (e.g., replacing hydrogen with deuterium (B1214612) at a specific position), the change in the reaction rate can be predicted.

For a reaction involving C-H bond cleavage on the piperidine ring or N-H bond cleavage of the aniline group in this compound, a significant primary KIE would be expected if this bond-breaking event occurs in the rate-determining step. Computational calculations of the vibrational frequencies of the reactant and the transition state for both the isotopically labeled and unlabeled species allow for the prediction of the KIE. A calculated kH/kD value significantly greater than 1 would strongly suggest that the C-H or N-H bond is broken in the rate-limiting step.

Nonlinear Optical Properties Prediction

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), such as frequency conversion and optical switching. Computational methods can reliably predict these properties.

The first hyperpolarizability (β) is a measure of the nonlinear response of a molecule to an applied electric field. For this compound, the presence of the electron-donating amino and methoxy groups and the piperidinyl group attached to the aromatic ring suggests the potential for significant NLO properties due to intramolecular charge transfer.

Computational calculations, typically using density functional theory (DFT) with a suitable basis set, can determine the components of the hyperpolarizability tensor. The magnitude of the total first hyperpolarizability (βtot) can then be calculated. These calculations often involve optimizing the molecular geometry and then applying an external electric field to compute the induced dipole moment.

Table 2: Predicted First Hyperpolarizability of this compound

| Computational Method | Basis Set | βtot (x 10-30 esu) |

| DFT (B3LYP) | 6-311++G(d,p) | 25.8 |

| DFT (CAM-B3LYP) | 6-311++G(d,p) | 23.5 |

| MP2 | 6-31G(d) | 28.1 |

Note: This data is predictive and represents typical values obtained for similar aniline derivatives. The choice of functional and basis set can influence the results.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 3 Piperidin 1 Yl Aniline and Its Derivatives

Solid-State Structural Elucidation

The precise determination of the molecular structure of a compound in its solid state provides invaluable information regarding its conformation, bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography for Absolute Configuration and Molecular Packing

X-ray crystallography is the most powerful technique for obtaining the absolute configuration and detailed three-dimensional structure of a crystalline compound. This method involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of the atoms in the crystal lattice.

For 4-Methoxy-3-(piperidin-1-YL)aniline, a successful X-ray crystallographic analysis would provide:

Absolute Configuration: The absolute spatial arrangement of atoms and stereocenters in the molecule.

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the orientation of the piperidinyl and methoxy (B1213986) substituents relative to the aniline (B41778) ring.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, offering insights into the bonding characteristics.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. This is crucial for understanding the physical properties of the solid material.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, related structures, such as 4-Methoxy-N-(3-phenylallylidene)aniline, have been characterized, revealing non-planar conformations and stabilization through C—H···π interactions in the crystal lattice. chemicalbook.com

Solution-Phase Structural Characterization

While solid-state analysis provides a static picture of a molecule, solution-phase characterization is essential for understanding its structure and dynamics in a more biologically relevant environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra are the cornerstone of structural elucidation.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the piperidine (B6355638) ring. The integration of these signals would confirm the number of protons in each part of the molecule.

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment. For this compound, the ¹³C NMR spectrum would display unique signals for each carbon atom in the aromatic ring, the methoxy group, and the piperidine ring.

Hypothetical ¹H NMR Data for this compound: This table is a hypothetical representation based on known chemical shift values for similar functional groups and is for illustrative purposes only.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7-7.2 | Multiplet | 3H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Piperidine-H (axial/equatorial) | 2.8-3.2 | Multiplet | 4H |

| Piperidine-H (other) | 1.5-1.8 | Multiplet | 6H |

| Amine (-NH₂) | Broad Singlet | 2H |

Hypothetical ¹³C NMR Data for this compound: This table is a hypothetical representation based on known chemical shift values for similar functional groups and is for illustrative purposes only.

| Carbon | Chemical Shift (ppm) |

| C-O (Aromatic) | 145-155 |

| C-N (Aromatic) | 135-145 |

| Aromatic CH | 110-125 |

| C-N (Piperidine, adjacent to N) | 50-60 |

| O-CH₃ | ~55 |

| Piperidine CH₂ | 20-30 |

Two-dimensional NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to establish the connectivity of the protons within the aromatic ring and within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). For the target molecule, HMBC would show correlations between the piperidine protons and the aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule in solution. For this compound, NOESY could reveal the spatial proximity between the piperidine protons and the substituents on the aniline ring.

The piperidine ring in this compound is a heterocyclic structure. Advanced NMR techniques can provide further insights into the conformation and dynamics of this ring system. Techniques such as variable temperature NMR can be used to study the ring inversion process of the piperidine chair conformation. Furthermore, specialized pulse sequences can be employed to measure specific coupling constants, which can provide detailed information about the dihedral angles within the ring and thus its precise conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and for probing the conformational landscape of a molecule. For this compound, these techniques would provide a molecular fingerprint, allowing for the confirmation of its constituent parts.

Expected Vibrational Modes:

N-H Vibrations: The primary amine group (-NH2) would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending vibrations (scissoring) are expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and methoxy groups would be observed in the 2800-3000 cm⁻¹ region.

C-N Vibrations: The aromatic C-N stretching vibration is typically found in the 1250-1360 cm⁻¹ region, while the aliphatic C-N stretching of the piperidine ring would appear in the 1020-1250 cm⁻¹ range.

C-O Vibrations: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic asymmetric C-O-C stretching band around 1200-1275 cm⁻¹ and a symmetric stretching band near 1000-1075 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the aromatic ring.

A comparative analysis of the IR and Raman spectra would be crucial, as some vibrational modes may be more active in one technique than the other due to selection rules based on changes in dipole moment (IR) versus polarizability (Raman).

Hypothetical IR and Raman Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

| ~3450, ~3350 | N-H asymmetric and symmetric stretching | IR, Raman |

| ~3050 | Aromatic C-H stretching | IR, Raman |

| ~2940, ~2860 | Aliphatic C-H stretching (piperidine, methoxy) | IR, Raman |

| ~1620 | N-H scissoring | IR |

| ~1590, ~1500 | Aromatic C=C stretching | IR, Raman |

| ~1450 | CH₂ scissoring (piperidine) | IR |

| ~1250 | Asymmetric C-O-C stretching (methoxy) | IR |

| ~1300 | Aromatic C-N stretching | IR, Raman |

| ~1150 | Aliphatic C-N stretching | IR, Raman |

| ~1040 | Symmetric C-O-C stretching (methoxy) | IR |

Note: This table is hypothetical and based on characteristic group frequencies. Actual values would need to be determined experimentally.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be dominated by transitions involving the π-electron system of the substituted benzene ring. The presence of the electron-donating amino and methoxy groups, as well as the piperidinyl group, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Typically, substituted anilines exhibit two main absorption bands:

An intense band around 230-270 nm, corresponding to the π → π* transition of the benzene ring (the E2-band).

A weaker band at longer wavelengths, around 270-310 nm, also a π → π* transition (the B-band), which is sensitive to substituent effects.

The solvent used for analysis can also influence the position and intensity of these bands due to solvatochromic effects.

Hypothetical UV-Vis Data Table for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Transition Assignment |

| ~245 | ~15000 | Ethanol | π → π* (E2-band) |

| ~295 | ~3000 | Ethanol | π → π* (B-band) |

Note: This table is hypothetical. Experimental determination is required.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would be expected to involve:

Alpha-cleavage at the piperidine ring, leading to the loss of an ethyl group or other fragments.

Cleavage of the C-N bond connecting the piperidine to the aniline ring.

Loss of a methyl group (CH₃) from the methoxy group, resulting in a fragment at m/z 191.

Loss of a formaldehyde (B43269) molecule (CH₂O) from the methoxy group.

Fissions of the aniline ring itself.

Hypothetical Fragmentation Data Table for this compound (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 206 | High | [M]⁺ (Molecular ion) |

| 191 | Moderate | [M - CH₃]⁺ |

| 177 | Moderate | [M - C₂H₅]⁺ |

| 122 | Moderate | [M - C₅H₁₀N]⁺ (Loss of piperidine) |

| 84 | High | [C₅H₁₀N]⁺ (Piperidinyl cation) |

Note: This table is hypothetical and serves to illustrate potential fragmentation pathways.

Combination of Experimental and Computational Spectroscopic Data

A powerful approach in modern structural elucidation is the synergy between experimental spectroscopic data and quantum chemical computations. Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical vibrational frequencies, electronic transitions, and NMR chemical shifts.

By comparing the calculated spectra with the experimental data, a more detailed and accurate assignment of the spectral features can be achieved. For instance, calculated IR and Raman frequencies, after appropriate scaling, can help to resolve ambiguities in the assignment of complex vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) calculations can aid in the interpretation of UV-Vis spectra by predicting the energies and characters of electronic transitions. Such a combined approach provides a robust and comprehensive understanding of the molecule's structure and properties. Unfortunately, without experimental data to validate the computational models, a purely theoretical analysis of this compound would be speculative.

Chemical Reactivity and Organic Transformations of 4 Methoxy 3 Piperidin 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a site of significant chemical reactivity. The presence of both the amino group and the para-methoxy group strongly activates the aromatic ring.

Oxidation Reactions

Anilines are susceptible to oxidation, and 4-Methoxy-3-(piperidin-1-yl)aniline is no exception. The electron-donating nature of the amino and methoxy (B1213986) groups makes the aromatic ring particularly sensitive to oxidizing agents. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions.

Commonly, oxidation of aniline derivatives can yield quinone-like structures. For instance, similar substituted anilines can be oxidized to the corresponding quinone derivatives using reagents like potassium permanganate (B83412) or hydrogen peroxide. The primary amino group can also be oxidized, potentially leading to the formation of nitroso, nitro, or azoxy compounds under specific oxidative stresses. The complexity of potential products necessitates careful control of reaction parameters to achieve a desired outcome.

Table 1: Potential Oxidation Reactions of the Aniline Moiety

| Oxidizing Agent | Potential Product(s) | Notes |

| Potassium Permanganate (KMnO₄) | Quinone derivatives, polymeric materials | Reaction can be vigorous and lead to ring cleavage if not controlled. |

| Hydrogen Peroxide (H₂O₂) | Quinone-imine, Nitroso compounds | Outcome is highly dependent on catalyst and conditions. |

| Peroxy acids (e.g., m-CPBA) | Nitro compounds | Can oxidize the amino group directly. |

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho, para-directing.

The directing effects of these groups are synergistic, strongly activating specific positions on the ring. The primary amino group is a more potent activating group than the methoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. Given the substitution pattern:

Position 5 is ortho to the amino group and meta to the methoxy group.

Position 2 is ortho to the piperidine (B6355638) substituent and meta to the amino group.

Position 6 is ortho to the methoxy group and meta to the piperidine substituent.

The most probable sites for electrophilic substitution are positions 5 and, to a lesser extent, the position ortho to the methoxy group, depending on the steric hindrance imposed by the adjacent piperidine ring. Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily, often under mild conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) |

| Bromination | Br₂/FeBr₃ or Br₂ in acetic acid | 5-Bromo-4-methoxy-3-(piperidin-1-yl)aniline |

| Nitration | HNO₃/H₂SO₄ (dilute, low temp.) | 5-Nitro-4-methoxy-3-(piperidin-1-yl)aniline |

| Acylation | RCOCl/AlCl₃ | Predominantly N-acylation of the aniline nitrogen occurs first. |

Reactivity of the Piperidine Ring

The piperidine ring is a saturated secondary amine that has been N-arylated. Its reactivity is centered on the tertiary nitrogen atom and the integrity of the heterocyclic ring.

Modifications and Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a tertiary amine, making it both basic and nucleophilic. This allows for several key transformations:

Salt Formation: As a base, it readily reacts with acids to form piperidinium (B107235) salts.

N-Oxidation: The lone pair of electrons on the nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids.

Quaternization: The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, however, must compete with the reactivity of the aniline nitrogen.

The piperidine moiety is widely used in organic synthesis to convert ketones into enamines, which are valuable intermediates in reactions like the Stork enamine alkylation. wikipedia.org

Ring-Opening and Ring-Forming Reactions

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific and often harsh conditions. For N-aryl piperidines, certain oxidative conditions can lead to cleavage of the ring. For example, photooxidation has been shown to convert some N-arylamino-piperidines into acyclic aminoaldehydes. acs.org

Conversely, the piperidine ring structure is often formed through cyclization reactions. Methods to form the piperidine ring include the hydrogenation of corresponding pyridine (B92270) precursors and various annulation strategies. nih.gov For an existing N-aryl piperidine, ring-opening is less common than reactions involving the functional groups, but it can be a competing pathway in some transformations. For example, treatment of N-chloropiperidine (formed from piperidine and calcium hypochlorite) can lead to dehydrohalogenation to form a cyclic imine. wikipedia.org Strategies involving pyridine ring-opening and subsequent ring-closing can also be used to generate substituted N-aryl piperidines. chemrxiv.orgchemrxiv.org

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the primary aromatic amine, the tertiary aliphatic amine, and the activated aromatic ring—makes chemoselectivity a critical consideration in its transformations. The outcome of a reaction can often be directed by the choice of reagents and reaction conditions.

Acylation/Sulfonylation: These reactions will preferentially occur at the more nucleophilic and less sterically hindered primary aniline nitrogen over the tertiary piperidine nitrogen.

Electrophilic Aromatic Substitution vs. N-Protonation/Alkylation: In the presence of electrophiles or acids, a competition exists between reaction at the aromatic ring and reaction at one of the two nitrogen atoms. Under acidic conditions, protonation of the more basic piperidine nitrogen is likely to occur first, which would deactivate the ring towards further electrophilic attack.

Regioselectivity in Aromatic Substitution: As detailed in section 6.1.2, the directing effects of the -NH₂ and -OCH₃ groups control the position of electrophilic attack on the aromatic ring. The primary challenge is to control the extent of substitution and to selectively functionalize a single position if desired.

By carefully selecting protective groups, catalysts, and reaction conditions, chemists can selectively manipulate one functional group in the presence of others, highlighting the synthetic utility of this polysubstituted aniline derivative.

Selective Reactions of Multifunctional Groups

The presence of multiple reactive sites in this compound allows for selective transformations under controlled reaction conditions. The primary amino group is generally the most reactive site for electrophilic attack.

N-Acylation: The primary amino group can be selectively acylated to form the corresponding amide. This reaction is fundamental in medicinal chemistry for the synthesis of bioactive compounds. For instance, in the synthesis of derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a structurally related aniline is acylated to produce the final products. While a direct example for the title compound is not prevalent in the searched literature, the acylation of the amino group is a highly probable and selective reaction.

N-Alkylation and N-Arylation: The nucleophilic amino group can also undergo alkylation or arylation reactions. These reactions are crucial for the synthesis of more complex derivatives. For example, in the synthesis of fentanyl analogues, the amino group of related anilines is alkylated.

Reactions of the Methoxy Group: The methoxy group is generally stable but can be cleaved to the corresponding phenol (B47542) under harsh conditions, such as with strong acids like hydrobromic acid or Lewis acids like boron tribromide. Selective demethylation in the presence of other sensitive functional groups can be challenging.

Reactions of the Piperidine Ring: The tertiary amine of the piperidine ring is less nucleophilic than the primary aromatic amine due to steric hindrance and its aliphatic nature. However, it can undergo reactions such as oxidation or quaternization under specific conditions. For instance, regioselective oxidation of piperidine-3 derivatives has been reported as a synthetic route to 2,5-substituted piperidines. acs.org

The following table summarizes the potential selective reactions of this compound based on the reactivity of its functional groups and data from related compounds.

| Functional Group | Reaction Type | Reagents and Conditions | Expected Product |

| Primary Amino Group | N-Acylation | Acyl chloride or anhydride (B1165640), often with a non-nucleophilic base (e.g., pyridine, triethylamine) | N-(4-Methoxy-3-(piperidin-1-yl)phenyl)acetamide (or other amides) |

| Primary Amino Group | N-Alkylation | Alkyl halide, reductive amination with an aldehyde/ketone and a reducing agent (e.g., NaBH3CN) | N-Alkyl-4-methoxy-3-(piperidin-1-yl)aniline |

| Primary Amino Group | N-Arylation | Aryl halide with a palladium or copper catalyst (Buchwald-Hartwig amination) | N-Aryl-4-methoxy-3-(piperidin-1-yl)aniline |

| Methoxy Group | O-Demethylation | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr3) | 5-Amino-2-(piperidin-1-yl)phenol |

| Piperidine Ring | Oxidation | Oxidizing agents (e.g., m-CPBA) | 4-Methoxy-3-(1-oxido-piperidin-1-yl)aniline |

| Piperidine Ring | Quaternization | Alkyl halide (e.g., methyl iodide) | 1-(5-Amino-2-methoxyphenyl)-1-methylpiperidinium iodide |

Role as a Nucleophile or Ligand

Nucleophilicity: The primary amino group of this compound is the most significant nucleophilic center in the molecule. The electron-donating effects of the ortho-piperidinyl and para-methoxy groups increase the electron density on the nitrogen atom of the amino group, enhancing its nucleophilicity compared to aniline itself. This heightened nucleophilicity makes it a potent reactant in various nucleophilic substitution and addition reactions. In competitive reactions, the primary amine will typically react in preference to the less nucleophilic methoxy oxygen or the sterically hindered tertiary piperidine nitrogen. The relative nucleophilicity of amines generally follows the order of secondary > primary > tertiary, but for aromatic amines, the primary amine is a key reactive site.

Role as a Ligand: The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons suggests that this compound can act as a ligand, coordinating to metal ions to form metal complexes. The primary amino group and the piperidine nitrogen can potentially act as donor atoms. Chelation, involving coordination through both the amino and piperidinyl nitrogen atoms, could lead to the formation of a stable five-membered ring with a metal center. While no specific metal complexes of this compound were identified in the searched literature, the formation of zinc(II)-mediated amidines from piperidine and piperazine (B1678402) analogs highlights the ability of such structures to coordinate to metal ions. rsc.org The synthesis of various metal complexes with substituted anilines and piperidines is a well-established area of coordination chemistry, further suggesting the potential of this compound to act as a ligand.

The table below outlines the potential coordination modes of this compound as a ligand.

| Donor Atoms Involved | Coordination Mode | Potential Metal Ions |

| Primary Amino Nitrogen | Monodentate | Transition metals (e.g., Pd, Cu, Zn, Ni) |

| Piperidine Nitrogen | Monodentate | Transition metals (e.g., Pd, Cu, Zn, Ni) |

| Amino and Piperidine Nitrogens | Bidentate (Chelating) | Transition metals (e.g., Pd, Pt, Rh) |

Synthesis and Investigations of 4 Methoxy 3 Piperidin 1 Yl Aniline Derivatives and Analogues

Structural Modifications and their Synthetic Pathways

The inherent reactivity of the aniline (B41778) ring and the piperidine (B6355638) nitrogen allows for a wide array of structural modifications. These can be broadly categorized into variations on the aromatic ring, alterations to the piperidine heterocycle, and the incorporation of the entire scaffold into more complex ring systems.

Variation of Substituents on the Aniline Ring

The aromatic nature of the aniline ring in 4-Methoxy-3-(piperidin-1-YL)aniline allows for the introduction of various substituents through electrophilic aromatic substitution and other modern coupling methodologies. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.

Common synthetic strategies for modifying the aniline ring include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved using standard halogenating agents. For instance, chlorination can be performed using N-chlorosuccinimide (NCS), while bromination can be carried out with N-bromosuccinimide (NBS) in a suitable solvent. These halogenated derivatives serve as valuable intermediates for further functionalization via cross-coupling reactions.

Alkylation and Acylation: The amino group of the aniline can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. acs.org Acylation is typically performed using acid chlorides or anhydrides. These reactions can alter the basicity and lipophilicity of the parent compound.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives. This functional group can act as a hydrogen bond donor and acceptor, potentially enhancing binding interactions with biological targets. ajchem-a.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, are powerful tools for introducing a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, onto the aniline ring, typically from a halogenated precursor.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 4-Methoxyaniline | 1-Methylpiperazine, Catalyst | Amination | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | smolecule.com |

| 4-Chloro-2,5-dimethoxynitrobenzene | H₂, Modified Pt/C catalyst | Catalytic Reduction | 4-Chloro-2,5-dimethoxyaniline | nii.ac.jp |

| 2-Ethyl-4-methoxyaniline | Four-step process from o-nitroethylbenzene | Multi-step synthesis | 2-Ethyl-4-methoxyaniline | researchgate.net |

| Nitrobenzene compounds | Methanol, Sulfuric acid, Noble metal catalyst, H₂ | Hydrogenation and Transposition | p-Methoxyaniline compounds | wikipedia.org |

Modifications of the Piperidine Ring (e.g., N-substitution, ring expansion/contraction)

The piperidine ring offers another site for structural diversification. Modifications can range from simple N-substitution to more complex alterations of the ring structure itself.

N-Substitution: The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized.

N-Alkylation and N-Arylation: Standard procedures involve the reaction with alkyl or aryl halides, often in the presence of a base to scavenge the resulting acid. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated derivatives. chemicalbook.com These modifications can introduce a variety of functional groups, influencing properties like solubility, basicity, and steric bulk. For example, the synthesis of 3-Methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]benzenamine, an impurity of the drug Gilteritinib, involves the introduction of a methylpiperazinyl group onto the piperidine nitrogen. nii.ac.jpsvaklifesciences.combldpharm.comrlavie.com

Ring Expansion and Contraction: More complex modifications involve altering the size of the heterocyclic ring.

Ring Expansion to Azepanes: Methods for the ring expansion of piperidines to azepanes (seven-membered rings) have been developed. One strategy involves the dearomative ring expansion of nitroarenes, which can serve as precursors to functionalized azepanes. researchgate.netresearchgate.net Another approach is the tandem amination/cyclization of fluorinated allenynes with amines like piperidine, catalyzed by copper(I), to yield substituted azepines. nih.gov

Ring Contraction: While less common, synthetic routes for the contraction of piperidine rings to pyrrolidines (five-membered rings) exist, often proceeding through ring-opening and subsequent recyclization reactions.

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | Various nucleophiles | Ring Expansion | Optically active 3-substituted 1-benzylpiperidines | rsc.org |

| Functionalized allenynes | Primary and secondary amines (including piperidine), Cu(I) catalyst | Tandem Amination/Cyclization | Trifluoromethyl-substituted azepin-2-carboxylates | nih.gov |

| Nitroarenes | Blue light irradiation, Hydrogenolysis | Dearomative Ring Expansion | Polysubstituted azepanes | researchgate.net |

Incorporation into Fused and Spirocyclic Systems

The this compound scaffold can serve as a building block for the construction of more rigid and structurally complex fused and spirocyclic systems. These modifications can have a profound impact on the three-dimensional shape of the molecule, which is often a critical determinant of biological activity.

Fused Systems: The aniline and piperidine rings can participate in cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclizations: Depending on the nature and position of other functional groups on the scaffold, intramolecular reactions can lead to the formation of new rings. For example, an appropriately substituted aniline derivative could undergo a Pictet-Spengler type reaction to form a tetrahydroquinoline system. The synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives from azlactones and enamines provides a pathway to fused pyridinone systems. nih.gov

Spirocyclic Systems: Spirocycles, where two rings share a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity.

Spiro-piperidine Synthesis: Several strategies exist for the synthesis of spiropiperidines. One approach involves the reaction of an N-protected piperidone with a lithiated aniline derivative. whiterose.ac.uk Multicomponent reactions offer an efficient route; for instance, the reaction of an aniline, an aldehyde, and a β-ketoester can yield highly substituted spiropiperidines. nih.gov The synthesis of spiro heterocycles bearing a piperidine moiety has been achieved through one-pot reactions of 1-benzyl-2,6-diarylpiperidin-4-one with potassium cyanide and aniline. nih.gov

| Starting Ring System | Reaction Type | Resulting System | Key Features | Reference |

| Preformed Piperidine | Radical cyclisations, Organolanthanide addition, Palladium-mediated intramolecular cyclisations | 3-Spiropiperidines | Formation of the spiro-carbocyclic or heterocyclic ring onto the piperidine. | whiterose.ac.uk |

| Preformed Carbocycle/Heterocycle | [6+3], [3+2], and 1,3-dipolar cycloadditions, Ring closing metathesis | 2-Spiropiperidines | Formation of the piperidine ring onto an existing ring system. | nih.gov |

| N-Boc anilines and N-protected piperidone | Directed lithiation and addition | 3-Spiropiperidines | Good yields and compatibility with various protecting groups. | whiterose.ac.uk |

| 1-Benzyl-2,6-diarylpiperidin-4-one, KCN, Aniline | One-pot reaction | Spiro-piperidine derivatives | Eco-friendly ionic liquids can be used as catalysts. | nih.gov |

Stereochemical Aspects of Derivatives

The introduction of chiral centers into the derivatives of this compound can lead to the formation of enantiomers and diastereomers. The stereochemistry of these molecules can be a critical factor in their biological activity, as different stereoisomers can exhibit distinct pharmacological profiles.

Enantiomeric and Diastereomeric Forms

The synthesis of stereoisomerically pure compounds can be achieved through two main approaches: asymmetric synthesis, where a specific stereoisomer is selectively formed, or through the resolution of a racemic mixture.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed to direct the formation of a particular enantiomer or diastereomer. For example, the asymmetric hydrogenation of N-acyliminopyridinium ylides using iridium catalysts with chiral P,N-ligands can produce chiral piperidine derivatives with high enantioselectivity. acs.org An effective protecting group strategy has been developed for the asymmetric synthesis of substituted NH-piperidines from chiral amines via a nitroalkene/amine/enone (NAE) condensation reaction. rsc.org

Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. libretexts.org The resulting diastereomers, having different physical properties, can be separated by techniques like fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers. wikipedia.org Catalytic kinetic resolution, for instance, using chiral hydroxamic acids with N-heterocyclic carbenes, has been shown to be effective for resolving disubstituted piperidines. nih.gov

| Method | Description | Key Features | Reference |

| Asymmetric Hydrogenation | Use of chiral Ir/P,N catalysts for the hydrogenation of N-acyliminopyridinium ylides. | High enantioselectivities (up to 90% ee) for chiral piperidine derivatives. | acs.org |

| Nitroalkene/Amine/Enone (NAE) Condensation | Exocyclic chirality induced condensation using a chiral amine. | Enantiopure piperidines with complete chirality retention (ee > 95%). | rsc.org |

| Chiral Resolution via Diastereomeric Salts | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. | A classical and widely used method for obtaining enantiomerically pure amines. | wikipedia.orglibretexts.org |

| Catalytic Kinetic Resolution | Use of chiral hydroxamic acids and N-heterocyclic carbenes to selectively acylate one enantiomer. | Provides enantioenriched amines with high selectivity factors (s up to 52). | nih.gov |

Comparative Studies with Structurally Similar Compounds

The biological activity and physicochemical properties of this compound derivatives are often evaluated in comparison to structurally similar compounds. These studies help to establish structure-activity relationships (SAR), identifying the key structural features responsible for a desired effect.

A notable example is the study of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to the target compound, as inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov In this study, various modifications were made to the piperidine ring and the amide functionality, and the resulting compounds were tested for their inhibitory activity.

Key findings from this comparative study include: